AChE Inhibition Potency of a 4-(Benzylsulfanyl)piperidine-Derived Compound vs. Donepezil
A derivative incorporating the 4-(benzylsulfanyl)piperidine core has been reported as one of the most potent AChE inhibitors identified in a specific study, exhibiting an IC₅₀ of 0.56 nM . This represents a substantial increase in in vitro potency compared to the clinically used AChE inhibitor Donepezil, which has a reported IC₅₀ of approximately 6.7 nM in the same class of assay .
| Evidence Dimension | AChE inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.56 nM (for a derivative of 4-(benzylsulfanyl)piperidine) |
| Comparator Or Baseline | Donepezil, IC₅₀ ≈ 6.7 nM |
| Quantified Difference | Approximately 12-fold greater potency in vitro |
| Conditions | In vitro AChE inhibition assay (specific assay conditions not provided in the source) |
Why This Matters
For procurement decisions, this data validates the utility of the 4-(benzylsulfanyl)piperidine scaffold in synthesizing high-potency AChE inhibitors for neurological research, offering a significant potency advantage over a clinically relevant comparator.
